

Technical Guide: Physical Properties of 4-Methylpyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylpyridine-2-carbaldehyde

Cat. No.: B1311750

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of **4-Methylpyridine-2-carbaldehyde**. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also includes comprehensive, generalized experimental protocols for the determination of key physical properties applicable to liquid aldehydes.

Core Physical Properties

Quantitative data for **4-Methylpyridine-2-carbaldehyde** is summarized in the table below. It is important to note that experimentally determined values for the boiling and melting points are not readily available in the cited literature. The compound exists as a liquid at standard temperature and pressure.

Physical Property	Value	Source
Molecular Formula	C ₇ H ₇ NO	Sigma-Aldrich[1]
Molecular Weight	121.14 g/mol	Sigma-Aldrich[1]
Density	1.082 g/mL at 25 °C	Sigma-Aldrich[1]
Refractive Index	n _{20/D} 1.531	Sigma-Aldrich[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the primary physical properties of liquid organic compounds like **4-Methylpyridine-2-carbaldehyde**.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of a small sample of a liquid organic compound.[2]

Materials:

- Thiele tube or oil bath with a stirrer and heat source
- Thermometer (-10 to 200 °C range)
- Small test tube (e.g., 75 x 10 mm)
- Capillary tube (sealed at one end)
- Rubber band or wire for attaching the test tube to the thermometer
- Sample of **4-Methylpyridine-2-carbaldehyde**
- Heating oil (e.g., mineral oil)

- Safety goggles and lab coat

Procedure:

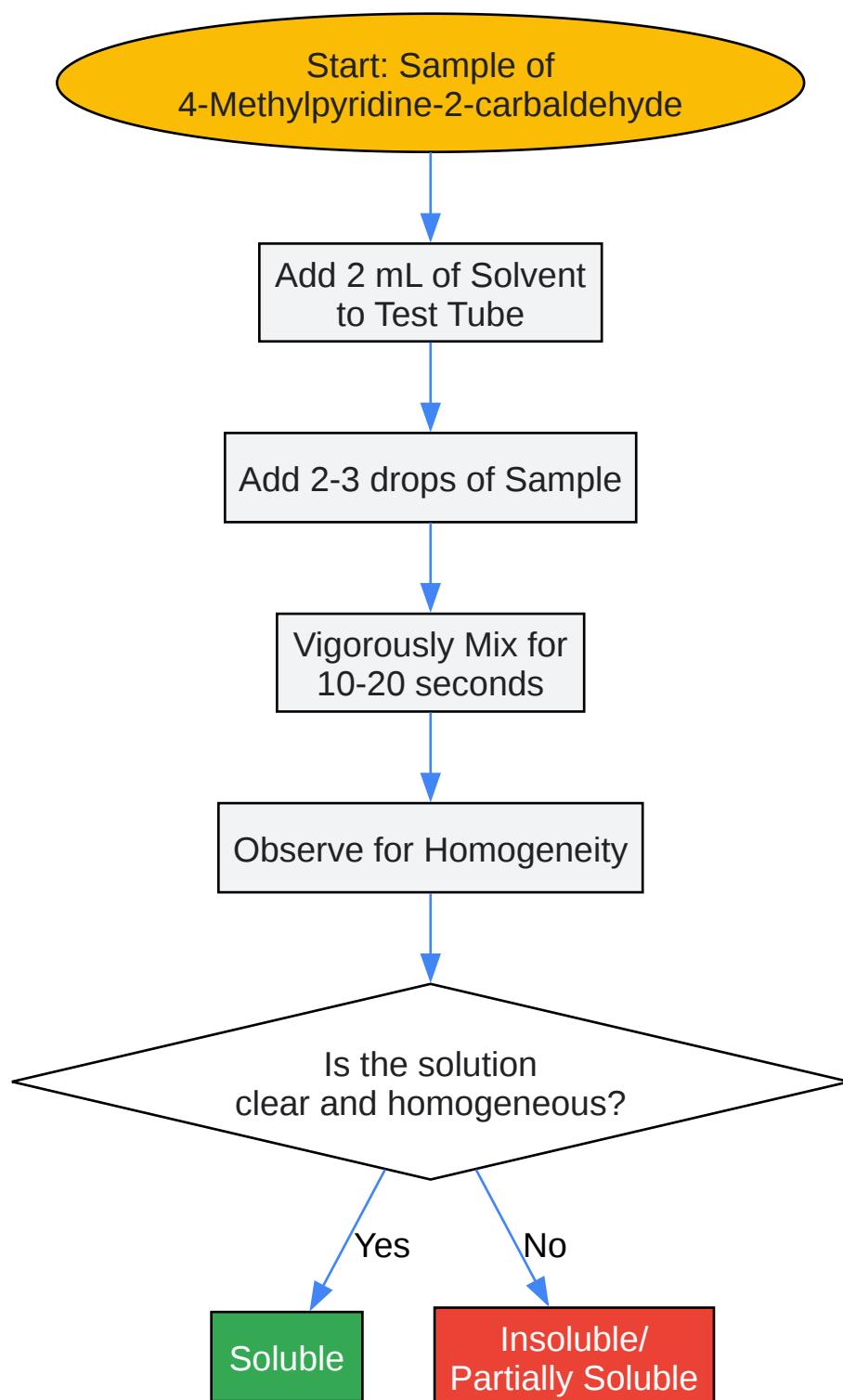
- Add a small amount (approximately 0.5 mL) of **4-Methylpyridine-2-carbaldehyde** into the small test tube.
- Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.
- Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
- Clamp the thermometer so that the bulb and the test tube are immersed in the heating oil within the Thiele tube or oil bath. The sample should be below the oil level.
- Begin heating the oil bath gently and stir continuously to ensure uniform temperature distribution.
- As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a rapid and continuous stream of bubbles is observed.
- Turn off the heat and allow the apparatus to cool slowly while still stirring.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube. Record this temperature.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for boiling point determination.

Determination of Solubility

This protocol outlines a qualitative method for assessing the solubility of an organic compound in various solvents.[\[3\]](#)[\[4\]](#)


Materials:

- Small test tubes and a test tube rack
- Graduated pipettes or droppers
- Vortex mixer or stirring rods
- Sample of **4-Methylpyridine-2-carbaldehyde**
- A range of solvents:
 - Water (polar, protic)
 - Ethanol (polar, protic)
 - Acetone (polar, aprotic)
 - Toluene (nonpolar, aromatic)
 - Hexane (nonpolar, aliphatic)
 - 5% aq. HCl (for basic compounds)
 - 5% aq. NaOH (for acidic compounds)
- Safety goggles and lab coat

Procedure:

- Label a series of test tubes, one for each solvent to be tested.

- Add approximately 2 mL of a solvent to its corresponding test tube.
- Add 2-3 drops of liquid **4-Methylpyridine-2-carbaldehyde** to the solvent.
- Agitate the mixture vigorously for 10-20 seconds using a vortex mixer or by flicking the test tube. If using a stirring rod, stir thoroughly.
- Allow the mixture to stand and observe.
- Record the solubility based on visual inspection:
 - Soluble: The compound dissolves completely, forming a clear, homogeneous solution.
 - Partially Soluble: Some of the compound dissolves, but a noticeable amount remains undissolved, or the solution is cloudy.
 - Insoluble: The compound does not dissolve, and two distinct layers are visible.
- Repeat the procedure for each solvent. For the acidic and basic solutions, observe for any reaction (e.g., heat generation, color change) in addition to solubility.

[Click to download full resolution via product page](#)

Caption: Logical workflow for qualitative solubility testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methylpyridine-2-carboxaldehyde 97 53547-60-7 [sigmaaldrich.com]
- 2. byjus.com [byjus.com]
- 3. youtube.com [youtube.com]
- 4. scribd.com [scribd.com]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 4-Methylpyridine-2-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1311750#4-methylpyridine-2-carbaldehyde-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com